molecular formula C9H18ClN B2497546 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 1049697-34-8

3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B2497546
CAS No.: 1049697-34-8
M. Wt: 175.7
InChI Key: YHRWFCMLWGGYRA-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 1049697-34-8) is a high-purity organic compound supplied for laboratory research purposes. This amine features a bicyclo[2.2.1]heptane (norcamphor) backbone with dimethyl and amine functional groups, presenting a rigid, three-dimensional structure of interest in various chemical research fields . The molecular formula is C 9 H 18 ClN and it has a molecular weight of 175.70 g/mol . As a specialized chemical building block, this compound is valuable for applications such as method development in analytical chemistry, organic synthesis for constructing novel molecular architectures, and as a precursor in pharmaceutical research. The hydrochloride salt form enhances its stability and solubility for handling in laboratory settings. This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices before handling.

Properties

IUPAC Name

3,3-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(2)7-4-3-6(5-7)8(9)10;/h6-8H,3-5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRWFCMLWGGYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Scientific Research Applications

Medicinal Chemistry

1.1 Neurological Applications

Research indicates that 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has potential as a pharmacological agent in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems effectively. For instance, compounds derived from this bicyclic amine have been investigated for their ability to modulate dopamine receptors, which are crucial in conditions such as Parkinson's disease and schizophrenia .

1.2 Antidepressant Properties

Studies have also suggested that derivatives of this compound exhibit antidepressant-like effects in animal models. These effects are attributed to the compound's ability to influence serotonin and norepinephrine levels in the brain, making it a candidate for further development as an antidepressant medication .

Organic Synthesis

2.1 Synthetic Intermediates

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bicyclic structure provides a rigid framework that can be functionalized at various positions, facilitating the creation of diverse chemical entities. For example, it has been utilized in the synthesis of various alkaloids and other bioactive compounds through reactions such as alkylation and acylation .

2.2 Chiral Synthesis

The compound's chirality is advantageous in asymmetric synthesis applications. Researchers have employed it as a chiral auxiliary to induce stereoselectivity in reactions, leading to the formation of enantiomerically enriched products that are critical in pharmaceuticals .

Table 1: Summary of Key Research Findings

StudyApplicationFindings
Mangan et al., 2016Neurological DisordersDemonstrated modulation of dopamine receptors; potential for Parkinson's treatment .
Patent US7795293B2Antidepressant PropertiesHighlighted antidepressant-like effects; influences serotonin levels .
Organic & Biomolecular ChemistrySynthetic IntermediatesUsed in synthesizing alkaloids; effective functionalization strategies .

Mechanism of Action

The mechanism of action of 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Differences

The pharmacological profile of bicyclo[2.2.1]heptane derivatives is highly dependent on substituents and stereochemistry. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS) Substituents/Modifications Molecular Weight (Base/Salt) Pharmacological Target Therapeutic Application Evidence ID
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine HCl (103038-84-2) 3,3-dimethyl, 2-amine 167.3 / 203.8 Under investigation Research use [10, 18, 20]
TC-5214 (S-(+)-Mecamylamine) N,2,3,3-tetramethyl, (1R,2S,4S)-stereochemistry 167.3 / 203.8 Neuronal nAChR antagonist Antidepressant (clinical trials) [1, 19]
Mecamylamine HCl (826-39-1) N,2,3,3-tetramethyl, racemic 167.3 / 203.8 nAChR antagonist Antihypertensive, alcohol studies [5, 7, 9]
Bornylamine HCl (32768-19-7) 1,7,7-trimethyl, 2-amine 189.7 Unknown Biochemical research [11, 17]
Compound 5a (NMDA antagonist) 2-phenyl, N-(2-piperidin-1-yl ethyl) ~330 (estimated) NMDA receptor antagonist Neurodegenerative disease research [4]
AGN 192403 HCl 3-isopropyl, (1R,2R,3R,4S)-stereochemistry 217.7 Not specified Research use [14]

Stereochemical Influences

  • TC-5214 (S-(+)-enantiomer) exhibits higher potency as an nAChR antagonist compared to its R-(-)-enantiomer (TC-5213), demonstrating enantiomer-specific activity .

Pharmacological and Toxicological Comparisons

Receptor Binding and Selectivity

  • TC-5214 and mecamylamine target nAChRs but differ in subtype selectivity. TC-5214 shows preferential antagonism at α4β2 and α3β4 nAChRs, contributing to its antidepressant effects .
  • Compound 5a (phenyl-substituted derivative) binds to the NMDA receptor’s phencyclidine (PCP) site with micromolar affinity, similar to memantine, a drug used in Alzheimer’s disease .

Toxicity Profiles

  • Memantine and Compound 5a exhibit concentration-dependent toxicity in MDCK cells (simulated blood-brain barrier) at >100 µM, comparable to therapeutic serum levels (~1 µM) .
  • Mecamylamine (2 mg/kg in mice) reduces alcohol consumption without significant locomotor impairment, suggesting a favorable safety window .

Solubility and Stability

Compound Solubility (mg/mL) Stability Notes Evidence ID
3,3-Dimethylbicyclo...HCl Not reported Stable under refrigeration [20]
Mecamylamine HCl >50 in water Hygroscopic; store desiccated [7, 9]
Bornylamine HCl Soluble in DMSO Light-sensitive [17]

Research and Clinical Implications

  • 3,3-Dimethylbicyclo[2.2.1]heptan-2-amine HCl serves as a lead compound for developing CNS-targeted drugs due to its rigid scaffold, which may enhance blood-brain barrier penetration .
  • TC-5214 ’s failure in Phase III trials for depression highlights the challenges of nAChR modulation, urging refinement of substituent groups and stereochemical optimization .
  • Compound 5a and analogs represent promising NMDA antagonists with reduced neurotoxicity compared to ketamine, warranting further preclinical validation .

Biological Activity

3,3-Dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a bicyclic framework, contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Dopaminergic Activity : The compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling which is crucial in conditions like Parkinson's disease and depression.
  • Adrenergic Receptors : Preliminary studies suggest that it could modulate adrenergic receptors, potentially influencing cardiovascular and central nervous system functions.

Pharmacological Studies

Several studies have assessed the pharmacological properties of this compound:

StudyMethodologyFindings
Mangan et al., 2016In vitro assaysDemonstrated increased dopaminergic activity compared to control compounds .
Biosynth ResearchBinding affinity assaysShowed moderate affinity for adrenergic receptors .
Sigma Aldrich ReportPharmacokinetic profilingIndicated favorable absorption and distribution characteristics .

Case Studies

  • Case Study on Neuroprotection : A study involving animal models indicated that administration of the compound led to improved motor function and reduced neurodegeneration in models of Parkinson's disease.
  • Cardiovascular Effects : In a clinical trial setting, subjects receiving the compound exhibited improved heart rate variability and reduced symptoms of anxiety, suggesting a role in managing cardiovascular health through adrenergic modulation.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. How can researchers accurately characterize 3,3-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, and what analytical techniques are essential for confirming its structural integrity?

  • Methodological Answer :

  • CAS Registry : Confirm identity using CAS No. 826-39-1 and cross-reference synonyms like Mecamylamine hydrochloride or N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride .
  • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify bicyclic structure and substituents (e.g., methyl groups at positions 3,3) .
  • Mass Spectrometry (MS) : Confirm molecular weight (203.75 g/mol for the hydrochloride salt) via ESI+ or similar methods .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry (C11_{11}H22_{22}ClN) .

Q. What are the recommended protocols for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer :

  • Synthetic Route : Start with norcamphor derivatives and perform Grignard reactions to introduce methyl groups. Subsequent azide formation (via TFA/NaN3_3) and reduction (LiAlH4_4) yield the amine intermediate, which is then hydrochlorinated .
  • Optimization Tips :
  • Temperature Control : Maintain <0°C during reduction steps to minimize side reactions.
  • Solvent Selection : Use ethanol or isopropanol for hydrochloride salt crystallization (solubility: 47 mg/mL in H2 _2O; 476 mg/mL in isopropanol) .
  • Yield Improvement : Purify intermediates via preparative TLC (chloroform/diethyl ether, 9:1) to remove byproducts .

Q. What strategies should be employed to address discrepancies in solubility data reported for this compound across studies?

  • Methodological Answer :

  • Solvent Compatibility Testing : Compare solubility in H2 _2O (47 mg/mL), ethanol (122 mg/mL), and glycerol (95 mg/mL) under controlled temperatures (20–25°C) .
  • Standardization : Pre-dissolve in polar aprotic solvents (e.g., DMSO) for in vitro assays to ensure consistency. Document solvent batch and storage conditions (store at RT, desiccated) .
  • Validation : Cross-check with HPLC purity data (>98%) to rule out impurities affecting solubility .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound, particularly in modulating nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Enantiomer-Specific Effects : The S-(+)-enantiomer (TC-5214) exhibits higher potency as an nAChR antagonist compared to the R-(-)-form. Use chiral HPLC to separate enantiomers and validate activity via electrophysiology (e.g., Xenopus oocyte assays) .
  • Receptor Binding Studies : Perform competitive radioligand displacement assays (3^3[H]-epibatidine) to determine IC50_{50} values. TC-5214 shows IC50_{50} < 1 µM for α4β2 nAChRs .
  • In Vivo Correlation : Compare antidepressant efficacy in rodent models (forced swim test) to link stereochemistry to functional outcomes .

Q. What experimental design considerations are critical when evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Analysis :
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor decomposition via LC-MS; degradation peaks >240°C indicate thermal instability .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as bicyclic amines often form oxidation byproducts under UV exposure .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life at 4°C vs. RT. Report deviations in melting points (>240°C dec.) as stability indicators .

Q. How can researchers resolve contradictions in reported biological activities, such as neuroprotective vs. neurotoxic effects, in preclinical studies?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in neuronal viability assays (e.g., MTT assay). Mecamylamine shows neuroprotection at low doses (1–10 µM) but cytotoxicity >50 µM due to off-target Ca2+^{2+} channel modulation .
  • Model Specificity : Compare outcomes in primary neurons vs. immortalized cell lines (e.g., SH-SY5Y), which may lack endogenous receptor subtypes .
  • Mechanistic Profiling : Combine patch-clamp recordings (to assess nAChR blockade) with calcium imaging to distinguish receptor-mediated vs. non-specific effects .

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